![molecular formula C20H25N3O3 B5666103 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666103.png)
2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which includes compounds similar to 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, involves complex chemical reactions. For instance, the compound's synthesis may involve Michael addition reactions, Claisen condensation, and spirocyclization processes. These synthetic routes allow for the introduction of various substituents and modifications to the core structure, leading to the generation of compounds with diverse biological activities and physical-chemical properties (Yang et al., 2008), (Cordes et al., 2013).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, is characterized by the presence of a spiro configuration connecting two cyclical structures via a single carbon atom. This structural motif is critical for the compound's biological activity and chemical properties. The spiro configuration contributes to the compound's three-dimensional shape, which is essential for its interaction with biological targets (Rice et al., 1964).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo addition reactions, cyclization, and further functionalization, allowing for the synthesis of a wide range of derivatives with distinct chemical and biological properties. The presence of functional groups, such as the acetyl and oxo groups in the specific compound , plays a significant role in determining its reactivity and the types of chemical reactions it can participate in (Ibuka et al., 1981).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of specific functional groups. For instance, the crystal structure analysis reveals information about the compound's solid-state conformation, which can affect its stability, reactivity, and interaction with biological targets (Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as acidity, basicity, and reactivity towards various reagents, are defined by the compound's functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activity. The specific functional groups present in the compound can dictate its reactivity patterns, making it suitable for use in targeted chemical syntheses and biological applications (Islam et al., 2017).
Propriétés
IUPAC Name |
2-methyl-9-[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22-13-20(7-6-17(22)24)8-10-23(11-9-20)18(25)12-16-14-4-2-3-5-15(14)19(26)21-16/h2-5,16H,6-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYWCFAZBQZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC1=O)CCN(CC2)C(=O)CC3C4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)
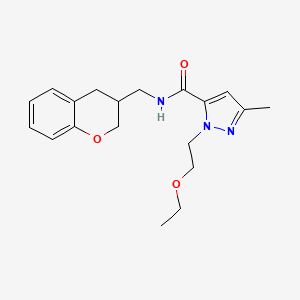
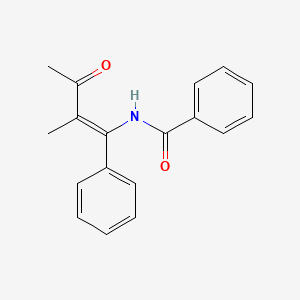
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)
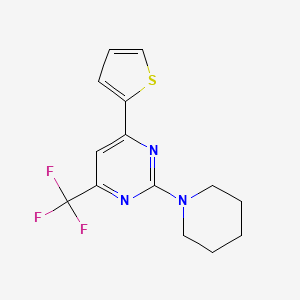
![11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)
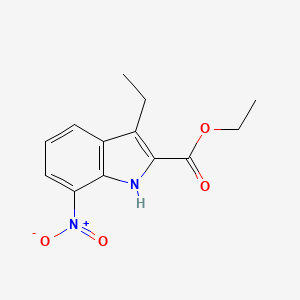

![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)
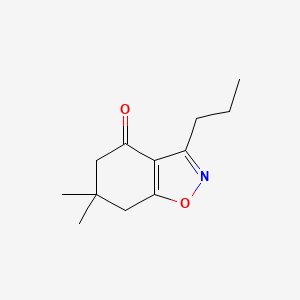
![N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5666111.png)
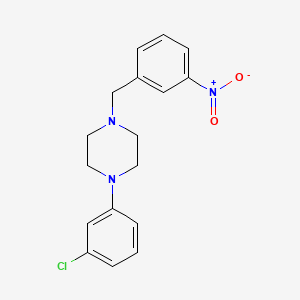
![2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5666115.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)